
2,5-dichloro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C16H9Cl2N3O4S and its molecular weight is 410.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Chemical Synthesis and Biological Evaluation : Research focused on synthesizing related chemical compounds and evaluating their biological activities. For instance, Sailaja Rani Talupur et al. (2021) synthesized a series of compounds with a similar structure and conducted antimicrobial evaluation and docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structure and Optical Properties : The X-ray crystal structure and optical properties of compounds structurally related to 2,5-dichloro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-3-carboxamide have been studied. Zhen-Ju Jiang et al. (2012) analyzed similar compounds' UV-vis absorption and fluorescence spectral characteristics (Jiang, Liu, Lv, & Zhao, 2012).
Medical Research
Anticancer Potential : Some studies investigated the anticancer properties of related compounds. Salahuddin et al. (2014) synthesized oxadiazole derivatives and evaluated their in vitro anticancer effectiveness (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Cytotoxic Evaluation : Similar compounds have been synthesized and tested for their cytotoxicity against various cell lines. V. Adimule et al. (2014) conducted such studies, revealing insights into the potential therapeutic applications of these compounds (Adimule, Medapa, Jagadeesha, Kumar, & Rao, 2014).
Other Applications
Photovoltaic Applications : In material science, related compounds have been used in organic photovoltaics. Tomoya Higashihara et al. (2012) reported on the synthesis of π-conjugated polymers containing oxadiazole moieties for such applications (Higashihara, Wu, Mizobe, Lu, Ueda, & Chen, 2012).
Antimicrobial Activity : The antimicrobial activity of similar compounds has been a focus of some studies. P. Sanjeeva et al. (2021) designed, synthesized, and evaluated the antimicrobial activity of benzofuran-oxadiazole hybrids (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is Fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in the gluconeogenesis pathway, which is the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates.
Mode of Action
It is known to interact with its target, fructose-1,6-bisphosphatase 1 . The interaction between the compound and its target may result in changes in the activity of the enzyme, potentially influencing the gluconeogenesis pathway.
Biochemical Pathways
The compound is likely to affect the gluconeogenesis pathway due to its interaction with Fructose-1,6-bisphosphatase 1 . This could lead to downstream effects on glucose metabolism.
Propiedades
IUPAC Name |
2,5-dichloro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3O4S/c1-23-9-4-2-3-7-5-10(24-12(7)9)15-20-21-16(25-15)19-14(22)8-6-11(17)26-13(8)18/h2-6H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXPLPPJWPGWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=C(SC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2463769.png)
![(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2463773.png)
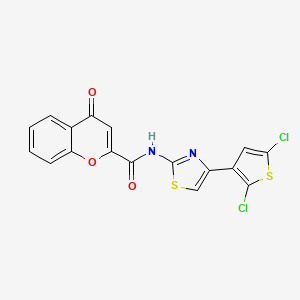
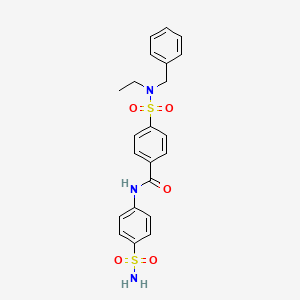
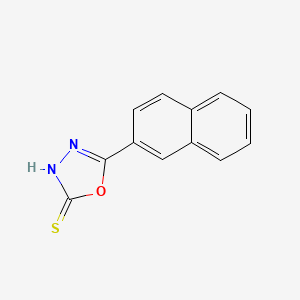
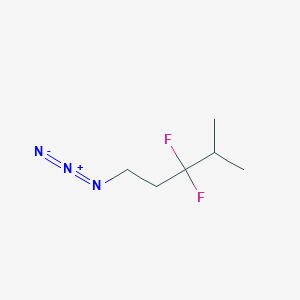
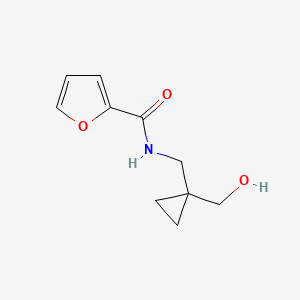
![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2463784.png)
![1-(3,4-dimethylphenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2463785.png)
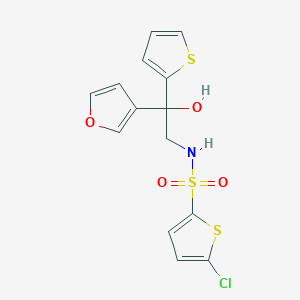
![1-(4-Chlorophenyl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazine](/img/structure/B2463788.png)

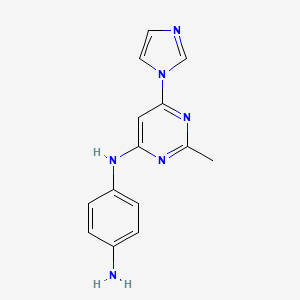
![N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2463793.png)
